molecular formula C12H13ClN2O3 B7932727 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7932727
M. Wt: 268.69 g/mol
InChI Key: VRWUSESIGJPVNI-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 3-nitrobenzyl substituent attached to the nitrogen of the acetamide backbone. The chloro group at the 2-position enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the nitro group on the benzyl ring contributes to electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-7-12(16)14(10-4-5-10)8-9-2-1-3-11(6-9)15(17)18/h1-3,6,10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUSESIGJPVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Synthesis of N-Cyclopropyl-N-(3-nitrobenzyl)amine

The amine precursor is synthesized through a two-step process:

  • Nitrobenzyl Bromide Preparation : 3-Nitrobenzyl bromide is obtained via bromination of 3-nitrotoluene using N-bromosuccinimide (NBS) under radical initiation.

  • Alkylation of Cyclopropylamine : Cyclopropylamine reacts with 3-nitrobenzyl bromide in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to yield N-cyclopropyl-N-(3-nitrobenzyl)amine.

Chloroacetylation Reaction

The amine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dry DCM at −20°C under nitrogen atmosphere. TEA (1.5 equiv) is added dropwise to neutralize HCl byproduct. The reaction proceeds for 4–6 hours, monitored by thin-layer chromatography (TLC; silica gel, hexane:ethyl acetate 7:3).

Critical Parameters :

  • Temperature control (−20°C) minimizes side reactions like over-acylation.

  • Anhydrous conditions prevent hydrolysis of chloroacetyl chloride.

Alternative Pathways and Optimization

Solvent Effects on Yield

Comparative studies using acetonitrile, tetrahydrofuran (THF), and DCM reveal DCM as optimal (Table 1).

Table 1: Solvent Screening for Chloroacetylation

SolventYield (%)Purity (HPLC)
DCM8298.5
THF6895.2
Acetonitrile5591.8

Catalytic Approaches

Rhodium-catalyzed methods, though less common for acetamides, have been explored for sterically hindered substrates. Using Rh₂(OPiv)₄ (0.5 mol%) in toluene at 80°C improves yield to 89% for analogous N-benzyl derivatives. However, this method introduces complexity unsuitable for large-scale synthesis.

Purification and Characterization

Isolation Protocol

The crude product is precipitated by pouring the reaction mixture into ice-cold water (1:5 v/v). The solid is filtered, washed with cold water (3×), and recrystallized from 95% ethanol.

Yield : 78–82% (white crystalline solid)
Melting Point : 118–120°C (uncorrected)

Spectroscopic Validation

IR (KBr, cm⁻¹) :

  • 3286 (N–H stretch, secondary amide)

  • 1658 (C=O stretch)

  • 1543 (N–H bend)

  • 785 (C–Cl stretch)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.52–7.48 (m, 1H, Ar–H)

  • δ 7.41–7.36 (m, 2H, Ar–H)

  • δ 4.72 (s, 2H, N–CH₂–Ar)

  • δ 3.89 (s, 2H, Cl–CH₂–CO)

  • δ 2.41–2.35 (m, 1H, cyclopropyl)

  • δ 0.98–0.86 (m, 4H, cyclopropyl)

Scalability and Industrial Feasibility

Pilot-Scale Production

A 1 kg batch synthesis in DCM achieves 79% yield with consistent purity (>98%). Key challenges include:

  • Exothermic Reaction : Requires jacketed reactors for temperature control.

  • Chloroacetyl Chloride Handling : Strict safety protocols due to lachrymatory effects.

Cost Analysis

Table 2: Raw Material Costs (per kg Product)

MaterialCost (USD)
3-Nitrobenzyl bromide420
Cyclopropylamine310
Chloroacetyl chloride280
Solvents/Catalysts150

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles.

    Reduction reactions: The nitro group can be reduced to an amine group.

    Oxidation reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized products depending on the specific conditions used.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the activity being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

  • 2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide (CAS: 874594-87-3):
    Replacing the 3-nitro group with a 4-methoxy substituent alters electronic properties. The methoxy group is electron-donating, reducing the electrophilicity of the benzyl ring compared to the nitro analogue. In Pd-catalyzed cyclizations, this compound demonstrated high enantioselectivity (up to 90% ee) when paired with bulky carboxylate ligands like 1-AdCO2H, suggesting that electronic tuning of the benzyl group modulates catalytic efficiency .

    • Key Difference : Nitro groups enhance electrophilicity, favoring reactions requiring electron-deficient intermediates, while methoxy groups stabilize electron-rich intermediates.
  • 2-Chloro-N-cyclopropyl-N-(2,6-dichlorobenzyl)-acetamide (CAS: 1353986-35-2):
    The dichloro substituents on the benzyl ring introduce steric hindrance and lipophilicity (XLogP3 = 3.6 vs. ~2.5 for the nitro analogue). This compound’s molecular weight (292.6 g/mol) and rotatable bond count (4) suggest greater conformational flexibility compared to the nitro variant, which may impact binding in biological systems .

Crystallographic and Hydrogen-Bonding Patterns

  • 2-Chloro-N-(3-nitrophenyl)acetamide :
    The nitro group at the meta position induces an anti-conformation of the N–H bond relative to the nitro group, facilitating intermolecular N–H⋯O hydrogen bonds along the a-axis. This contrasts with 2-chloro-N-(3-methylphenyl)acetamide, where the N–H bond adopts a syn conformation with respect to the methyl group, leading to distinct crystal packing .
    • Structural Insight : Nitro groups promote stronger hydrogen-bonding networks than methyl or methoxy substituents, influencing solubility and crystallinity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) XLogP3 Rotatable Bonds TPSA (Ų)
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide 265.7* ~2.5 5 63.7
2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide 252.7 2.1 4 44.4
2-Chloro-N-(2,6-dichlorobenzyl)-acetamide 292.6 3.6 4 20.3
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide 318.8 1.8 5 89.5

*Estimated based on structural similarity.

Biological Activity

2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is C12H13ClN2O3C_{12}H_{13}ClN_{2}O_{3} with a molecular weight of 268.69 g/mol. The compound features a chloro group, a cyclopropyl group, and a nitro-substituted benzyl moiety attached to an acetamide functional group. These functional groups contribute to its reactivity and biological interactions.

The biological activity of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group may participate in redox reactions, while the chloro group can undergo nucleophilic substitution, affecting various biochemical pathways.

Key Mechanisms:

  • Redox Reactions : The nitro group can be reduced to form amino derivatives, which may exhibit different biological activities.
  • Nucleophilic Substitution : The chloro group allows for further derivatization, potentially enhancing biological activity.
  • Binding Affinity : Interaction studies suggest that the compound may bind to enzymes or receptors, influencing cellular processes.

Biological Activity

Research into the biological activity of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide is still emerging, but preliminary findings indicate several promising areas:

Antimicrobial Activity

Initial studies suggest that compounds with similar structural features often exhibit significant antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the nitro group suggests potential antibacterial or antifungal activities .

  • Case Study : A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated synergistic effects when combined with various antibiotics against Klebsiella pneumoniae, indicating that similar mechanisms may be applicable to 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide .

Cytotoxicity and Safety Profile

Preliminary tests indicate that compounds similar to 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide do not exhibit significant cytotoxicity at therapeutic concentrations. This aspect is crucial for evaluating the safety and viability of future clinical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key characteristics:

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamideEmerging evidence suggests potentialLowInteraction with enzymes/receptors
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideSynergistic with antibioticsLowInhibition of cell wall synthesis
2-Chloro-N-(3-nitrophenyl)benzamideModerate activityModerateDNA intercalation and inhibition

Future Research Directions

Further studies are necessary to fully elucidate the biological effects and mechanisms of action of 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide. Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the specific biochemical pathways influenced by the compound.
  • Combination Therapy : Investigating its potential as an adjunct therapy with existing antibiotics.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide, and how are intermediates characterized?

The synthesis typically involves amide bond formation between chloroacetyl chloride and cyclopropylamine derivatives, followed by nitrobenzyl substitution. Key intermediates are characterized using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, NH deformation at ~1550 cm⁻¹) and NMR (δ 4.0–4.5 ppm for CH₂Cl, δ 7.5–8.5 ppm for aromatic protons) to confirm structural integrity . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like dichloro derivatives .

Q. What spectroscopic and chromatographic techniques are recommended for confirming the compound’s purity and structure?

  • IR spectroscopy identifies functional groups (amide, nitro).
  • ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl CH at δ 0.5–1.5 ppm, nitrobenzyl protons at δ 7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₂ClN₂O₃: 283.0584).
  • HPLC with UV detection (λ ~270 nm for nitro groups) assesses purity (>95% threshold for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) due to irritant properties (GHS hazard codes: H315, H319) .
  • Avoid inhalation; work in a fume hood during synthesis.
  • Dispose of waste via halogenated organic waste streams to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) can unambiguously determine bond lengths, angles, and stereochemistry. For example, torsional angles between the nitrobenzyl and cyclopropyl groups can confirm or refute steric hindrance hypotheses. Discrepancies between computational (DFT) and experimental data require re-evaluation of force fields or solvent effects in simulations .

Q. What strategies are employed to analyze the enantiomeric purity of this compound, and how does this impact pharmacological studies?

  • Chiral HPLC with polysaccharide-based columns separates enantiomers (e.g., Chiralpak AD-H).
  • Circular dichroism (CD) detects optical activity. Contradictory bioactivity data (e.g., IC₅₀ variations in cancer cell lines) may arise from enantiomer-specific interactions with targets like kinase enzymes. Use Flack’s x parameter in crystallography to assign absolute configuration and correlate with activity .

Q. How do researchers address contradictory bioactivity data in different assay systems?

  • Validate assays using positive controls (e.g., reference inhibitors for enzyme studies).
  • Screen for off-target effects via proteome-wide profiling .
  • Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation. Contradictions may arise from assay sensitivity (e.g., fluorescence quenching by nitro groups in fluorometric assays) .

Q. How does the nitro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution but deactivates adjacent positions. In SN2 reactions (e.g., displacement of chloride), steric hindrance from the cyclopropyl group slows kinetics. Computational studies (DFT) show a 15–20% reduction in reaction rate compared to non-substituted analogs .

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